molecular formula C7H6N2O B043703 2-Amino-5-hydroxybenzonitrile CAS No. 116423-58-6

2-Amino-5-hydroxybenzonitrile

Cat. No. B043703
M. Wt: 134.14 g/mol
InChI Key: FCZQCSIAXHUORC-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Amino-5-hydroxybenzonitrile can be synthesized through various chemical reactions. One such method involves the nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage of 2-arylindoles, producing a variety of 2-aminobenzonitriles in good to excellent yields. This method features an inexpensive iron(III) catalyst and gram-scalable preparations (Chen et al., 2018).

Molecular Structure Analysis

The molecular structure of 2-Amino-5-hydroxybenzonitrile, like its analogs, exhibits significant characteristics that influence its reactivity and properties. Studies on similar compounds reveal varied conformations of central linkers and how substitutions at different positions affect molecular packing and interactions (Maciejewska et al., 2008).

Chemical Reactions and Properties

2-Amino-5-hydroxybenzonitrile participates in a range of chemical reactions, offering a pathway to various derivatives and compounds. For instance, its ability to undergo palladium-catalyzed coupling reactions enables the synthesis of functionalized compounds with potential pharmaceutical applications (Majhi & Ranu, 2016).

Physical Properties Analysis

The physical properties of 2-Amino-5-hydroxybenzonitrile, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. The crystal packing and structure at various temperatures have been studied for related compounds, providing insights into their stability and reactivity (Heine et al., 1994).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-hydroxybenzonitrile, including its reactivity with different reagents and under various conditions, are essential for its functionalization and application in synthesis. Its role as a corrosion inhibitor, for example, has been evaluated, highlighting its effectiveness and providing insights into its protective mechanisms on metal surfaces (Verma et al., 2015).

Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

The study of antioxidants is crucial in various fields, including food engineering, medicine, and pharmacy. Techniques based on the transfer of hydrogen atoms or electrons, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are used to determine the antioxidant capacity of compounds. These methods, relying on spectrophotometry, have been applied to analyze antioxidants or determine the antioxidant capacity of complex samples, highlighting the importance of chemical structures like 2-Amino-5-hydroxybenzonitrile in understanding antioxidant activity and potential applications in enhancing food safety and therapeutic efficacy (Munteanu & Apetrei, 2021).

Hydrophilic Interaction Chromatography for Polar Compounds

Hydrophilic interaction chromatography (HILIC) is a valuable technique for separating polar, weakly acidic, or basic samples, including compounds structurally related to 2-Amino-5-hydroxybenzonitrile. This method is especially advantageous for analyzing peptides, proteins, and various natural compounds, offering complementary selectivity to reversed-phase modes and enhancing ionization efficiency in mass spectrometry, which is critical for identifying and quantifying polar substances in complex biological matrices (Jandera, 2011).

Role in Serotonergic System and Psychiatric Disorders

Compounds affecting the serotonergic system, including 5-Hydroxytryptamine 2A receptor antagonists, have been evaluated for treating various psychiatric disorders, underscoring the importance of structural features akin to 2-Amino-5-hydroxybenzonitrile. These studies indicate the potential of such compounds in modulating mood and behavior, with implications for developing new treatments for schizophrenia, mood disorders, and other psychiatric conditions (Mestre, Zurowski, & Fox, 2013).

Antimicrobial Potential of Chitosan and Derivatives

The antimicrobial activity of chitosan, an aminopolysaccharide, and its derivatives is a critical area of research with significant implications for water detoxification and treatment. This body of work demonstrates the potential of chemical structures with amino groups for developing new antimicrobial agents and strategies for purifying water and wastewater, showcasing the broader applications of compounds with functionalities similar to 2-Amino-5-hydroxybenzonitrile (Raafat & Sahl, 2009).

Safety And Hazards

According to the available safety information, 2-Amino-5-hydroxybenzonitrile may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle it with appropriate protective equipment and to avoid release to the environment .

properties

IUPAC Name

2-amino-5-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-5-3-6(10)1-2-7(5)9/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZQCSIAXHUORC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20603057
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-hydroxybenzonitrile

CAS RN

116423-58-6
Record name 2-Amino-5-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20603057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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